N-benzyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
Overview
Description
N-benzyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMN-673 or Talazoparib. It is a PARP inhibitor that has been found to be effective in the treatment of various types of cancer, including breast and ovarian cancer.
Mechanism of Action
The mechanism of action of N-benzyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in repairing DNA damage in cells. In cancer cells, PARP enzymes are overactive, leading to increased DNA repair and cell survival. PARP inhibitors like Talazoparib inhibit the activity of PARP enzymes, leading to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that Talazoparib can induce DNA damage and cell death in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, Talazoparib has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-benzyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine is its specificity towards PARP enzymes. This compound has been found to have minimal off-target effects, making it a useful tool for studying the role of PARP enzymes in DNA repair and cancer development. However, one of the limitations of using Talazoparib in lab experiments is its high cost. This can limit the availability of the compound for research purposes.
Future Directions
There are several future directions for research on N-benzyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine. One area of research is the development of more potent and selective PARP inhibitors for cancer treatment. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, research is needed to understand the mechanisms of resistance to PARP inhibitors and to develop strategies to overcome resistance. Finally, research is needed to explore the potential applications of PARP inhibitors in other fields, such as neurodegenerative diseases and inflammation.
Scientific Research Applications
N-benzyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has been extensively studied for its potential applications in cancer treatment. PARP inhibitors like Talazoparib have been found to be effective in the treatment of BRCA-mutated cancers, which account for a significant proportion of breast and ovarian cancers. Talazoparib has also been found to be effective in the treatment of other types of cancer, including prostate and lung cancer.
properties
IUPAC Name |
N-benzyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-12-14(21(22)23)15(17-11-13-5-3-2-4-6-13)19-16(18-12)20-7-9-24-10-8-20/h2-6H,7-11H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDBQEAYEZASET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)NCC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.